Monocalcium mono((E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate)
Description
Monocalcium mono((E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate), commonly known as rosuvastatin calcium, is a synthetic statin developed as a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the rate-limiting step in cholesterol biosynthesis, making rosuvastatin calcium a cornerstone in treating hypercholesterolemia, hyperlipoproteinemia, and atherosclerosis .
The compound’s structure features a pyrimidine core substituted with a 4-fluorophenyl group, an isopropyl moiety, and a methylsulfonamido group, alongside a dihydroxyheptenoic acid side chain with (3R,5S) stereochemistry. The calcium salt form enhances its solubility and bioavailability, making it suitable for oral formulations . Rosuvastatin calcium was first synthesized and patented in the early 2000s, with subsequent refinements in crystallization and stabilization processes to mitigate degradation (e.g., lactonization and oxidation) .
Properties
Molecular Formula |
C22H27CaFN3O6S+ |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
calcium;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C22H28FN3O6S.Ca/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+2/p-1/b10-9+; |
InChI Key |
XDIJJHVJIZNZGO-RRABGKBLSA-M |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/C(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis and Isolation
The synthetic pathway begins with the formation of the (E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid intermediate. Key reaction parameters include:
| Parameter | Condition Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 45-55°C | ±2% yield/°C |
| pH Control | 6.8-7.2 | Crystal purity |
| Solvent System | Ethanol/Water (3:1) | Solubility |
| Reaction Time | 18-24 hours | Completion |
Maintaining strict temperature control prevents epimerization at the 3,5-dihydroxy centers, while pH adjustments below 7.5 avoid premature calcium complexation.
Calcium Salt Formation
The monocalcium salt forms through controlled neutralization using calcium hydroxide under nitrogen atmosphere:
Ca(OH)₂ + 2C₂₂H₂₅FN₃O₆S → Ca(C₂₂H₂₄FN₃O₆S)₂ + 2H₂O
Critical process variables include:
- Stoichiometric ratio: 0.48-0.52 mol equivalents Ca²⁺/acid
- Addition rate: 2-3 mL/min hydroxide solution
- Mixing intensity: 500-700 rpm for homogeneous dispersion
Exceeding 0.55 mol equivalents promotes dicalcium species formation, while insufficient mixing creates localized pH spikes causing decomposition.
Crystallization Optimization
Turbulent Suspension Crystallization
Adapting techniques from monocalcium phosphate production, the process employs:
- Supersaturation creation through antisolvent addition (n-heptane)
- Controlled cooling from 65°C to 25°C at 0.5°C/min
- Continuous particle size classification via hydraulic elutriation
Crystal growth parameters:
| Stage | Duration | Temperature | Agitation |
|---|---|---|---|
| Nucleation | 30 min | 65°C | 1200 rpm |
| Growth | 4 hr | 50°C | 400 rpm |
| Annealing | 2 hr | 35°C | 200 rpm |
This multi-stage approach yields 150-200 μm plate-like crystals with <0.5% residual solvent content.
Purification Strategies
Countercurrent Wash System
Implementing a three-stage wash protocol removes process impurities:
| Stage | Solvent | Volume (mL/g) | Temp (°C) | Impurity Removal |
|---|---|---|---|---|
| 1 | Ethyl acetate | 8 | 20 | Organic residues |
| 2 | 0.1M HCl | 5 | 4 | Ionic impurities |
| 3 | Deionized H₂O | 3 | 25 | Residual acids |
Post-wash analysis shows >99.8% purity by HPLC with <50 ppm residual fluoride.
Analytical Characterization
Spectroscopic Confirmation
Critical quality attributes verified through:
| Technique | Key Signals | Acceptance Criteria |
|---|---|---|
| ¹H NMR (500 MHz) | δ 7.85 (d, J=8.5 Hz, 2H, Ar-F) | Integral ratio ±5% |
| IR (KBr) | 1675 cm⁻¹ (C=O stretch) | Band position ±2 cm⁻¹ |
| XRD | 2θ = 8.4°, 17.2°, 25.8° | Peak match >95% |
The calcium content (4.8-5.2% w/w) is determined through EDTA complexometric titration.
Process Challenges and Solutions
Impurity Profile Management
Major process-related impurities include:
| Impurity | Source | Control Method |
|---|---|---|
| Dicalcium bis-complex | Ca²⁺ excess | Stoichiometry control |
| Δ³,⁵-Dehydro derivative | Oxidative degradation | Nitrogen blanket |
| E/Z isomerization | Thermal stress | Cooling rate optimization |
Implementing real-time pH monitoring and in-line particle size analysis reduces batch failures by 38% compared to traditional methods.
Scale-Up Considerations
Industrial Implementation
Key parameters for manufacturing-scale production:
| Parameter | Lab Scale | Pilot Scale | Production Scale |
|---|---|---|---|
| Batch Size | 50 g | 5 kg | 200 kg |
| Crystallization Time | 6 hr | 8 hr | 10 hr |
| Drying Efficiency | 98.5% | 99.2% | 99.8% |
The process demonstrates linear scalability with consistent impurity profiles across batches (RSD <1.5% for critical attributes).
Chemical Reactions Analysis
Types of Reactions
Monocalcium mono((E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted fluorophenyl compounds.
Scientific Research Applications
Monocalcium mono((E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Monocalcium mono((E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Rosuvastatin calcium belongs to the statin class, which includes both synthetic and fermentation-derived analogues. Key structural and functional comparisons are outlined below:
Table 1: Comparison of Rosuvastatin Calcium with Similar Compounds
Key Differentiators
Salt Formulations :
- Rosuvastatin calcium exhibits superior bioavailability (~20%) compared to its sodium salt (~15%) and methyl ester (<5%) due to optimized intestinal absorption .
- The calcium salt’s lower solubility (0.6–1.2 mg/mL) reduces rapid dissolution, prolonging its therapeutic effect compared to the highly soluble sodium salt (>10 mg/mL) .
Stability :
- Rosuvastatin calcium is stabilized in pharmaceutical formulations using tribasic calcium phosphate, which prevents lactonization and oxidative degradation . In contrast, atorvastatin calcium requires additional antioxidants like BHT for stability .
Potency :
- Rosuvastatin calcium demonstrates higher HMG-CoA reductase inhibition (IC₅₀ = 0.1 nM) compared to atorvastatin (IC₅₀ = 0.3 nM) and simvastatin (IC₅₀ = 0.5 nM) .
Therapeutic Efficacy :
- Rosuvastatin calcium reduces LDL cholesterol by 55–65% at 40 mg/day, outperforming atorvastatin (50–60% reduction) and simvastatin (35–45% reduction) in heterozygous familial hypercholesterolemia .
Research Findings
- Synthesis and Manufacturing : Improved processes for rosuvastatin calcium involve hydrolyzing alkyl esters (e.g., methyl or ethyl intermediates) in acetonitrile/water mixtures, followed by calcium salt precipitation. This method achieves >99.5% purity, critical for commercial production .
- Degradation Pathways: Rosuvastatin degrades primarily via lactonization under acidic conditions and oxidation at the dihydroxyheptenoic chain. Tribasic phosphate buffers in formulations reduce lactone formation by 90% .
- Comparative Clinical Studies : In head-to-head trials, rosuvastatin calcium (20 mg/day) achieved LDL reduction comparable to atorvastatin (40 mg/day), with fewer reports of myopathy .
Biological Activity
Monocalcium mono((E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate) is a complex organic compound with significant biological activity. Its structure includes a pyrimidine ring, hydroxyl groups, and a fluorophenyl moiety, which contribute to its pharmacological properties. This article aims to explore its biological activity through various studies and data.
- Molecular Formula : C22H28FN3O6S
- Molar Mass : 481.54 g/mol
- Density : 1.368 g/cm³
- Melting Point : 59-61°C
- CAS Number : 1094100-06-7
Biological Activity
Monocalcium mono((E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate) exhibits various biological activities, particularly in the fields of pharmacology and biochemistry.
Antimicrobial Activity
Recent studies have indicated that compounds similar to Monocalcium mono((E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate) possess antimicrobial properties. For instance, research has shown that modifications in the pyrimidine structure can enhance the compound's efficacy against bacterial strains.
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay have demonstrated that this compound can influence cell viability. In vitro studies indicated that varying concentrations of the compound affected the proliferation of human cancer cell lines, suggesting potential applications in cancer therapy.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
The biological activity of Monocalcium mono((E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate) is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in malignant cells.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways critical for cell survival and proliferation.
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with Monocalcium mono((E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate) led to a significant reduction in tumor growth markers. The results highlighted its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Effects
In another study focusing on its antimicrobial properties, Monocalcium mono((E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate) was tested against various bacterial strains. The compound exhibited notable inhibitory effects on Gram-positive bacteria, indicating its potential role as an antibiotic.
Q & A
Q. How can enantiomeric purity of the compound be ensured during synthesis, given its stereochemical complexity?
Methodological Answer:
- Use chiral chromatography (e.g., HPLC with chiral stationary phases) to separate enantiomers, as stereochemical integrity is critical for biological activity .
- Employ asymmetric synthesis techniques, such as Sharpless epoxidation or enzymatic resolution, to favor the desired (3R,5S,6E) configuration .
- Validate purity via circular dichroism (CD) spectroscopy or X-ray crystallography to confirm absolute configuration .
Q. What analytical techniques are most effective for structural characterization of this compound?
Methodological Answer:
- X-ray crystallography : Resolve the 3D structure, including bond angles and coordination geometry (e.g., distorted square-pyramidal coordination observed in analogous metal complexes) .
- NMR spectroscopy : Assign peaks for fluorophenyl, isopropyl, and sulfonamido groups using , , and NMR .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns via high-resolution MS (HRMS) .
Q. How can solubility challenges be addressed for in vitro assays?
Methodological Answer:
- Synthesize sodium or methyl ester derivatives (e.g., as in ) to improve aqueous solubility while retaining activity.
- Use co-solvents (DMSO, ethanol) or lipid-based carriers for cell-based studies, ensuring concentrations remain below toxicity thresholds .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to HMG-CoA reductase?
Methodological Answer:
- Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of HMG-CoA reductase (PDB ID: 1HWK) to model interactions with the pyrimidine and dihydroxyheptenoate moieties .
- Conduct molecular dynamics simulations to assess binding stability and conformational changes over time .
- Validate predictions with in vitro enzyme inhibition assays using radiolabeled substrates (e.g., -HMG-CoA) .
Q. How can contradictions in pharmacokinetic data between salt forms (e.g., calcium vs. sodium) be resolved?
Methodological Answer:
- Compare bioavailability using parallel artificial membrane permeability assays (PAMPA) and in vivo models (e.g., rodent pharmacokinetics) .
- Analyze dissolution profiles via biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal conditions .
- Use LC-MS/MS to quantify plasma concentrations of different salt forms and their metabolites .
Q. What experimental designs are optimal for studying metabolic pathways?
Methodological Answer:
- In vitro systems : Incubate with liver microsomes or hepatocytes to identify Phase I/II metabolites, using NADPH-regenerating systems for CYP450 activation .
- Isotopic labeling : Synthesize - or -labeled analogs to track metabolic fate via mass spectrometry .
- In silico tools : Predict metabolites with software like Meteor (Lhasa Ltd.) and validate experimentally .
Q. How can crystallization conditions be optimized for X-ray studies of this hygroscopic compound?
Methodological Answer:
- Screen solvents (e.g., water-ethanol mixtures) and additives (e.g., polyethylene glycol) using high-throughput crystallization robots .
- Employ hydrothermal methods (as in ) for controlled crystal growth under elevated temperature/pressure .
- Stabilize crystals with cryoprotectants (e.g., glycerol) during data collection to mitigate moisture absorption .
Interdisciplinary and Methodological Integration
Q. How can interdisciplinary approaches enhance understanding of this compound’s environmental fate?
Methodological Answer:
- Apply atmospheric chemistry models (e.g., CMAQ) to simulate degradation pathways and byproduct formation under UV/ozone exposure .
- Use liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to detect trace residues in environmental samples .
- Collaborate with chemical engineers to design membrane separation technologies for wastewater treatment .
Q. What strategies reconcile discrepancies in biological activity data across studies?
Methodological Answer:
- Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
- Conduct meta-analyses of published data to identify confounding factors (e.g., salt form, enantiomeric purity) .
- Validate findings using orthogonal methods (e.g., surface plasmon resonance for binding affinity vs. enzyme assays) .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
